2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide
Overview
Description
2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a complex organic compound with a molecular formula of C18H16N4O2S. This compound is known for its unique structural features, which include a benzamide core substituted with a pyrimidin-2-ylsulfamoyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide typically involves multi-step organic reactionsThe final step involves the methylation of the benzamide core .
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to enhance yield and reduce environmental impact. For instance, replacing polar aprotic solvents like DMF with more environmentally friendly alternatives such as DMSO can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidin-2-ylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anxiolytic and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-ylsulfamoyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anxiolytic actions .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide
- 2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)-phenyl]-benzamide
Uniqueness
2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for drug development .
Properties
IUPAC Name |
2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-13-5-2-3-6-16(13)17(23)21-14-7-9-15(10-8-14)26(24,25)22-18-19-11-4-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQGKNRRSDJOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360154 | |
Record name | ST50186080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6163-10-6 | |
Record name | ST50186080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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